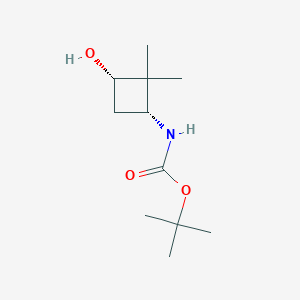

tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(7,4)5/h7-8,13H,6H2,1-5H3,(H,12,14)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSLOTCOOFGGJW-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1O)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C[C@@H]1O)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutane derivative. One common method involves the use of tert-butyl chloroformate and cis-3-hydroxy-2,2-dimethylcyclobutanol under basic conditions to form the desired carbamate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the study of reaction mechanisms and stereochemistry due to its rigid cyclobutane ring.

Biology:

- Investigated for its potential as a protective group in peptide synthesis.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential use in drug design and development, particularly as a prodrug or a pharmacophore.

Industry:

- Utilized in the production of specialty chemicals and materials.

- Applied in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural Differences :

- Ring System: Cyclohexane (6-membered) vs. cyclobutane (4-membered) in the target compound.

- Substituents: A methoxy group at the 4-position and an aminomethyl side chain vs. a cis-3-hydroxy group and 2,2-dimethyl groups. The hydroxyl group in the target compound enhances hydrogen-bonding capacity, which may improve aqueous solubility compared to the methoxy analog .

Synthesis: Compound 296 is synthesized from 1-(aminomethyl)-4-methoxycyclohexanamine via carbamate protection, a method analogous to other tert-butyl carbamate syntheses .

Applications :

Compound 296 is a precursor to iodopyrimidinyl derivatives (e.g., Compounds 298 and 299), suggesting its role in kinase inhibitor development . The target compound’s hydroxyl group could enable distinct interactions in biological systems, such as binding to polar active sites.

tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate

Structural Differences :

- Substituents: A dibenzylamino group at the 3-position vs. a hydroxyl group in the target compound. The dibenzylamino group introduces bulkiness and lipophilicity, whereas the hydroxyl group increases polarity .

Safety Profile: This compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

Stability: The dibenzylamino group may stabilize the carbamate against hydrolysis, whereas the hydroxyl group in the target compound could increase susceptibility to acidic or enzymatic cleavage.

General Comparison of tert-Butyl Carbamates

Research Implications and Gaps

- Reactivity: The cyclobutane ring’s strain in the target compound may favor ring-opening reactions or participation in transition metal catalysis, a property less pronounced in cyclohexyl analogs .

- Biological Activity: The hydroxyl group could enable interactions with enzymes or receptors requiring hydrogen-bond donors, differentiating it from methoxy or amino-substituted analogs.

- Safety Data: Direct toxicological studies on the target compound are absent in the provided evidence; inferences are based on structural analogs like the dibenzylamino derivative .

Biological Activity

tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate is a chemical compound with significant implications in organic synthesis and potential biological applications. This compound, characterized by its unique molecular structure, has garnered attention for its interactions with biological systems, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 215.29 g/mol. The structure features a tert-butyl group attached to a cyclobutane ring with a hydroxyl group and a carbamate functional group.

Key Structural Features:

- tert-butyl Group: Enhances lipophilicity and provides steric bulk.

- Hydroxyl Group: Potential for hydrogen bonding, influencing solubility and reactivity.

- Carbamate Functionality: Known for its role in biological activity as it can interact with various enzymes and receptors.

Synthesis Methods

The synthesis of this compound typically involves:

- Reaction of tert-butyl chloroformate with cis-3-hydroxy-2,2-dimethylcyclobutanol.

- Use of basic conditions to facilitate the formation of the carbamate.

These methods can yield different stereochemical outcomes based on reaction conditions, emphasizing the importance of precise synthetic techniques in producing the desired compound.

Enzyme Interaction

Preliminary studies indicate that this compound may interact with specific enzymes, potentially acting as an inhibitor or modulator. The carbamate group can form hydrogen bonds and other interactions that influence enzyme activity.

Table 1: Enzyme Interaction Studies

| Enzyme Target | Mode of Action | Reference |

|---|---|---|

| Acetylcholinesterase | Inhibition | |

| Cyclooxygenase | Modulation of activity | |

| Dipeptidyl peptidase 4 | Potential inhibition |

Receptor Modulation

The compound's unique structure allows it to bind to various receptors, which may lead to physiological effects such as modulation of neurotransmitter release or anti-inflammatory actions.

Case Study: Receptor Binding Affinity

A study examining the binding affinity of this compound to specific receptors showed promising results. The compound exhibited moderate affinity for serotonin receptors, suggesting potential applications in neuropharmacology.

Research Findings

Research has demonstrated that variations in the synthesis and structural modifications can significantly affect the biological activity of the compound. For instance, stereochemical variations at the hydroxyl position have been linked to differences in enzyme inhibition potency.

Table 2: Comparative Biological Activity Based on Structural Variations

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (cis-3-hydroxy-2,2-dimethylcyclobutyl)carbamate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via carbamate protection of a cyclobutanol derivative. A common approach involves coupling tert-butyl carbamate with a hydroxyl-containing cyclobutane intermediate under palladium catalysis in the presence of a base (e.g., cesium carbonate) and a solvent like 1,4-dioxane . Key factors affecting yield include:

- Catalyst Loading : Optimal palladium catalyst concentrations (e.g., 5–10 mol%) balance cost and efficiency.

- Temperature : Reactions often proceed at 50–80°C to avoid side reactions (e.g., cyclobutane ring opening) .

- Purification : Column chromatography or recrystallization is critical for isolating the cis-diastereomer due to stereochemical sensitivity .

Q. How can researchers confirm the stereochemical purity of the cis-3-hydroxy configuration?

Methodological Answer:

- NMR Spectroscopy : Key diagnostic signals include:

- ¹H NMR : Vicinal coupling constants (J = 6–8 Hz) between the hydroxyl-bearing carbon and adjacent protons confirm cis geometry.

- ¹³C NMR : Deshielded carbamate carbonyl signals (~155 ppm) and cyclobutane ring carbons (~30–40 ppm) .

- X-ray Crystallography : Definitive confirmation of the cis configuration, though limited by crystal growth challenges in cyclobutane derivatives .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: The compound is stable at room temperature in inert atmospheres but degrades under:

- Acidic/Basic Conditions : Rapid hydrolysis of the carbamate group occurs at pH < 3 or > 10 .

- Light/Heat : Prolonged exposure to UV light or temperatures > 40°C accelerates decomposition (monitored via TLC or HPLC) .

Recommendation : Store in amber vials at 2–8°C under argon, with desiccants to prevent moisture absorption .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) model transition states to predict regioselectivity and stereochemical outcomes. For example:

- Reaction Path Search : Identifies energetically favorable pathways for cyclobutane ring formation .

- Solvent Effects : COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics .

Case Study : ICReDD’s workflow combines computation, machine learning, and experimental validation to reduce trial-and-error synthesis by 50% .

Q. What strategies resolve contradictions in reported biological activity data for carbamate derivatives?

Methodological Answer: Discrepancies often arise from:

- Impurity Profiles : Trace solvents (e.g., dioxane) or stereochemical impurities may confound bioassays. Validate purity via HPLC-MS (>98%) .

- Assay Conditions : Buffer pH and temperature affect carbamate stability. Pre-incubate compounds in assay buffers to assess degradation .

Example : A 2023 study attributed false-negative enzymatic inhibition results to carbamate hydrolysis in phosphate buffers (pH 7.4) .

Q. What advanced characterization techniques elucidate this compound’s interactions with biological targets?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) to enzymes like serine hydrolases .

- Covalent Docking Simulations : Predicts nucleophilic attack sites (e.g., catalytic serine residues) using Schrödinger Suite .

- Metabolomic Profiling : LC-MS/MS tracks carbamate-derived metabolites in cellular models .

Q. How can researchers troubleshoot low yields in large-scale syntheses?

Methodological Answer: Scale-up challenges include:

- Mass Transfer Limitations : Use continuous flow reactors to enhance mixing in viscous solvents like DMF .

- Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 amine:carbamate ratio) and employ in situ IR to monitor reaction progress .

Data Table :

| Issue | Cause | Mitigation |

|---|---|---|

| Low yield (<40%) | Poor stereocontrol | Use chiral auxiliaries or enzymes (e.g., lipases) |

| High impurity | Solvent residues | Switch to volatile solvents (e.g., THF) with rotary evaporation |

Q. What are the emerging applications in medicinal chemistry for this carbamate derivative?

Methodological Answer: Recent studies highlight:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.